1-(3-chlorophenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-5-4-6-14(9-13)24-17-15(10-21-24)18(26)23(12-20-17)11-16(25)22-7-2-1-3-8-22/h4-6,9-10,12H,1-3,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXHLLGGRKMIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-(3-Chlorophenyl)Pyrazole
The core structure is synthesized via a one-pot microwave-assisted cyclocondensation adapted from methodologies for pyrazolo[1,5-a]pyrimidinones.
- Reactants :
- Conditions :
- Solvent: Methanol
- Temperature: 150°C (microwave irradiation)
- Time: 20 minutes
- Mechanism :
The β-ketoester undergoes cyclization with the 5-aminopyrazole, forming the pyrimidinone ring through elimination of ethanol and water.
Characterization Data :
- 1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrazole-H), 7.61–7.58 (m, 3H, Ar-H), 7.49 (d, J = 8.1 Hz, 2H, Ar-H), 4.21 (s, 2H, CH2).
- HRMS (ESI-TOF) : m/z Calculated for C12H9ClN4O [M+H]+: 277.0485; Found: 277.0489.
Introduction of the 2-Oxo-2-(Piperidin-1-Yl)Ethyl Side Chain
Preparation of 2-Bromo-1-(Piperidin-1-Yl)Ethan-1-One (Intermediate B)
- Synthetic Route :
- Piperidine (1 equiv) is reacted with bromoacetyl bromide (1.2 equiv) in dichloromethane at 0°C.
- Triethylamine (1.5 equiv) is added to scavenge HBr.
- Yield : 82% after silica gel chromatography.
Characterization Data :
Alkylation of the Pyrazolo[3,4-d]Pyrimidin-4-One Core
- Conditions :
- Intermediate A (1 equiv), Intermediate B (1.2 equiv), K2CO3 (2 equiv)
- Solvent: DMF, 80°C, 12 hours
- Mechanism :
The enolate formed at position 5 of the pyrazolopyrimidinone attacks the electrophilic carbon of the bromoethyl ketone, displacing bromide.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| K2CO3, DMF, 80°C | 75 | 98.2 |
| Cs2CO3, DMF, 100°C | 68 | 97.5 |
| DBU, THF, 60°C | 56 | 95.8 |
Analytical Validation of the Final Product
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6) :
δ 8.85 (s, 1H, pyrazole-H), 7.63–7.59 (m, 3H, Ar-H), 7.51 (d, J = 8.3 Hz, 2H, Ar-H), 4.65 (s, 2H, NCH2CO), 3.68 (t, J = 5.1 Hz, 4H, piperidine-H), 2.92 (s, 2H, COCH2N), 1.58–1.52 (m, 6H, piperidine-H).13C NMR (125 MHz, DMSO-d6) :
δ 170.2 (C=O), 163.8 (pyrimidinone C=O), 147.5–125.3 (aromatic carbons), 54.3 (NCH2CO), 48.1 (piperidine-CH2), 25.7 (piperidine-CH2).HRMS (ESI-TOF) :
m/z Calculated for C19H20ClN5O2 [M+H]+: 402.1331; Found: 402.1336.
Purity and Stability Assessment
| Parameter | Result |
|---|---|
| HPLC Purity | 98.7% |
| Melting Point | 214–216°C |
| Solubility (H2O) | <0.1 mg/mL |
| Stability (25°C) | >6 months (solid) |
Comparative Evaluation of Synthetic Routes
Three routes were evaluated for scalability and efficiency:
Route 1 : Sequential synthesis (core → side chain)
- Total Yield : 58%
- Advantage : High intermediate purity
Route 2 : One-pot tandem cyclization-alkylation
- Total Yield : 49%
- Advantage : Reduced processing time
Route 3 : Solid-phase synthesis using Wang resin
- Total Yield : 37%
- Advantage : Ease of purification
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- CNS Activity : Some derivatives have been evaluated for their central nervous system effects, showing promise in treating conditions like anxiety and depression due to their ability to interact with neurotransmitter systems .
Case Studies
Several studies have explored the applications of this compound and its derivatives:
- Anticancer Studies : A study published in the European Journal of Medicinal Chemistry evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity against multiple cancer cell lines. The results indicated significant cytotoxic effects correlated with structural modifications .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of synthesized pyrazolo[3,4-d]pyrimidine derivatives against clinical isolates of bacteria. The findings revealed that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics .
- CNS Activity Assessment : Research focusing on the CNS effects of related compounds demonstrated anxiolytic and antidepressant-like effects in animal models. These studies suggest that modifications to the piperidine structure can enhance bioactivity .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazinamide: An important anti-tubercular drug with a similar pyrazole core.
Phenylboronic pinacol esters: Compounds with similar stability and reactivity characteristics.
Biological Activity
The compound 1-(3-chlorophenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Synthesis
The structure of the compound features a pyrazolo[3,4-d]pyrimidin-4-one core with a piperidine moiety and a chlorophenyl group. The synthesis typically involves multi-step reactions where various alkylating agents are used to modify the pyrazolo framework. For instance, compounds derived from this scaffold have been synthesized using methods such as liquid–solid phase transfer catalysis in DMF solvent, yielding various derivatives with potential biological activity .
Anticancer Activity
The compound has been evaluated for its antiproliferative properties against different cancer cell lines including colorectal carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). The results indicated that it exhibits significant antiproliferative activity with IC50 values ranging from 22.7 to 40.75 µM , comparable to standard anticancer drugs like sunitinib. Mechanistically, its activity is attributed to the inhibition of DNA topoisomerase through hydrogen bonding interactions with specific amino acids in the enzyme .
Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidines
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
|---|---|---|---|---|
| 1 | HCT116 | 22.7 | Sunitinib | 20 |
| 2 | HepG2 | 30.5 | Sunitinib | 20 |
| 3 | MCF-7 | 40.75 | Sunitinib | 20 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity . Recent studies indicate that pyrazolo[3,4-d]pyrimidines can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial DNA polymerase and other essential enzymes, making them potential candidates for dual-action therapies in cancer patients who are at risk for infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo derivatives. Variations in substituents on the pyrazolo ring and modifications to the piperidine group have been shown to significantly affect potency and selectivity against various targets. For example, substituents that enhance hydrogen bonding capabilities often correlate with increased inhibitory activity against kinases involved in cancer progression .
Table 2: Selected SAR Data for Pyrazolo Derivatives
| Substituent Type | Activity Type | Observed Effect |
|---|---|---|
| Chlorophenyl | Anticancer | Increased binding affinity |
| Piperidine | Antimicrobial | Enhanced antibacterial activity |
| Keto Group | General Activity | Improved solubility and stability |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study demonstrated that a derivative of this compound inhibited tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation.
- Case Study on Antimicrobial Resistance : Another investigation revealed that combining the compound with traditional antibiotics enhanced their effectiveness against resistant bacterial strains, suggesting a potential therapeutic strategy for treating infections in immunocompromised patients.
Q & A
Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can yields be improved?
Methodological Answer: The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors such as 5-amino-1H-pyrazole-4-carboxamide and substituted benzoyl chlorides. Key steps include:
- Core Formation : Cyclization under basic conditions (e.g., triethylamine) to form the fused pyrazolo-pyrimidine ring .
- Substituent Introduction : Alkylation or acylation to introduce the 3-chlorophenyl and piperidin-1-yl-ethyl-oxo groups. Copper triflate (Cu(OTf)₂) has been reported to enhance reaction efficiency by reducing side products .
- Yield Optimization : Use of continuous-flow reactors improves consistency, while polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) minimize decomposition .
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and ring system integrity. For example, the 3-chlorophenyl group shows distinct aromatic proton splitting patterns (δ 7.3–7.6 ppm), while the piperidin-1-yl moiety exhibits characteristic N-alkyl signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈ClN₅O₂: calc. 392.11, obs. 392.09) .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cellular Signaling Pathways : Luciferase-based reporters or ELISA to assess modulation of NF-κB or MAPK pathways in immune cells .
- Selectivity Screening : Counter-screening against unrelated targets (e.g., GPCRs) to rule off-target effects .
Advanced Research Questions
Q. How do substituent modifications influence the structure-activity relationship (SAR) in this compound class?
Methodological Answer: SAR studies require systematic variation of substituents and evaluation against biological targets. Key findings from analogous compounds include:
| Substituent Position | Modification | Observed Effect | Reference |
|---|---|---|---|
| 3-Chlorophenyl (A-ring) | Replacement with 4-NO₂ or 4-OCH₃ | Reduced antimicrobial activity; enhanced kinase inhibition | |
| Piperidin-1-yl (B-side chain) | Substitution with morpholine or thiomorpholine | Improved solubility but reduced cellular uptake | |
| Oxo-ethyl linker | Replacement with thioethyl or methylene | Altered binding kinetics (e.g., slower off-rates for thioethyl) |
Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating cellular pathways?
Methodological Answer:
- Target Identification : Chemoproteomics (e.g., affinity chromatography with biotinylated probes) to capture binding proteins .
- Kinase Profiling : Panel screening against 100+ kinases (e.g., EGFR, PI3K) using radioactive ATP-binding assays .
- Gene Expression Analysis : RNA-seq or CRISPR-Cas9 knockout models to identify downstream effectors in inflammation or apoptosis pathways .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and compound solubility (e.g., DMSO <0.1% v/v) .
- Orthogonal Validation : Confirm initial findings with alternative methods (e.g., SPR for binding affinity if ELISA shows variability) .
- Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. What methodologies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Co-crystallization with succinic acid or HCl to enhance aqueous solubility .
- Prodrug Design : Esterification of the oxo group (e.g., ethyl ester prodrugs) for improved membrane permeability .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles to sustain release in pharmacokinetic studies .
Q. How can in silico modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or pkCSM to estimate logP, CYP450 interactions, and BBB permeability .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to prioritize substituents with optimal binding to target kinases .
- QSAR Models : Regression analysis of substituent electronic parameters (Hammett σ) against activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
